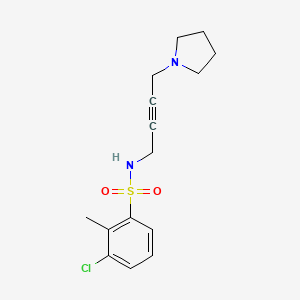

3-chloro-2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Description

This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide group (-SO₂NH-) attached to a benzene ring substituted with chlorine (Cl) and methyl (CH₃) groups at the 3- and 2-positions, respectively. The N-substituent comprises a but-2-yn-1-yl linker terminated with a pyrrolidine ring.

Properties

IUPAC Name |

3-chloro-2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O2S/c1-13-14(16)7-6-8-15(13)21(19,20)17-9-2-3-10-18-11-4-5-12-18/h6-8,17H,4-5,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYURQWPOSAKJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC#CCN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its biological activity is largely attributed to its structural features, which include a sulfonamide group and a pyrrolidine moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 274.76 g/mol. Its structure includes:

- A chlorine atom at the 3-position of the benzene ring.

- A methyl group at the 2-position of the benzene ring.

- A pyrrolidine group attached to a butyne moiety.

Anticancer Activity

Research has indicated that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, derivatives containing sulfonamide groups have shown promising results in inhibiting various cancer cell lines. The presence of a pyrrolidine ring enhances interaction with biological targets, potentially leading to increased cytotoxicity.

Case Study:

In a study evaluating the cytotoxic effects of related compounds, it was found that the sulfonamide derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against several cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism of action was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways .

Antibacterial Activity

The antibacterial potential of this compound has been explored through in vitro studies. Compounds with similar structures have demonstrated significant activity against Gram-positive and Gram-negative bacteria.

Findings:

A related study showed that sulfonamide derivatives had minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties . The presence of halogen substituents in the structure was found to enhance antibacterial activity.

The biological activity of this compound can be understood through its interaction with various biological targets:

- Enzyme Inhibition: The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Kinase Inhibition: Similar compounds have been shown to inhibit kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Antimicrobial Activity

describes benzenesulfonamide derivatives (e.g., compounds 11 and 18 ) with indole-based substituents and pyrimidine moieties. Key comparisons:

- Substituent Diversity: Unlike the target compound’s pyrrolidine-alkynyl group, compounds 11 and 18 feature 4-chloro/2-chloro-benzoyl-indol-3-ylideneamino groups linked to a 4,6-dimethyl-pyrimidin-2-ylamine. These substitutions confer potent antimicrobial activity (e.g., against E. coli and S. aureus) due to enhanced π-π stacking and hydrogen bonding .

- Chlorine vs.

Comparison with Patent-Derived Sulfonamides

highlights Example 53 , a fluorinated benzenesulfonamide with a pyrazolo[3,4-d]pyrimidin-3-yl group. Key contrasts:

- Fluorine Incorporation : The presence of fluorine in Example 53 enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, a feature absent in the target compound.

- Synthetic Complexity : Example 53 involves multi-step Suzuki coupling and oxazine ring formation, whereas the target compound’s synthesis likely focuses on alkyne-pyrrolidine conjugation, suggesting divergent scalability and cost profiles .

Physicochemical and Pharmacological Data

Table 1: Comparative Properties

Research Findings

- Antimicrobial Potential: While the target compound lacks direct antimicrobial data, its structural similarity to 11 and 18 suggests possible activity against Gram-positive bacteria. However, the absence of pyrimidine or indole groups may limit broad-spectrum efficacy .

- Kinase Inhibition : The pyrrolidine-alkynyl group in the target compound resembles motifs in kinase inhibitors (e.g., JAK/STAT inhibitors), though fluorinated analogs like Example 53 often exhibit higher potency due to fluorine’s electronegativity .

Critical Analysis of Structural Modifications

- Alkyne Linker : The but-2-yn-1-yl spacer in the target compound may enhance rigidity and reduce metabolic degradation compared to saturated alkyl chains in other sulfonamides.

- Pyrrolidine vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.